molecular formula C8H6ClN3S B3024807 4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 66297-55-0

4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B3024807
CAS No.: 66297-55-0
M. Wt: 211.67 g/mol
InChI Key: BUJPRPNYDPDHJB-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 66297-55-0) is a versatile 1,2,4-triazole-3-thiol derivative of high interest in medicinal chemistry and drug discovery research. This compound features the 1,2,4-triazole ring system, a well-known pharmacophore noted for its stability and ability to interact with biological targets through hydrogen bonding . The incorporation of a thiol group at the 3-position is recognized for enhancing the biological potency of the parent triazole structure . Researchers are exploring this compound and its derivatives across multiple therapeutic areas. The 1,2,4-triazole-3-thiol scaffold has demonstrated significant potential in anticancer research, with studies showing certain derivatives can inhibit the migration of aggressive cancer cell lines such as melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) . Furthermore, structurally similar compounds have been investigated as novel anticonvulsant drug candidates, with their mechanism of action linked to the modulation of voltage-gated sodium channels (VGSCs) . The core 1,2,4-triazole-3-thione structure is also a key synthetic intermediate, serving as a building block for more complex molecules like Schiff bases and hydrazones, which often exhibit a broader spectrum of biological activities, including antimicrobial and antifungal properties . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions and refer to the Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

4-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S/c9-6-2-1-3-7(4-6)12-5-10-11-8(12)13/h1-5H,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJPRPNYDPDHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=NNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407534
Record name 4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66297-55-0
Record name 4-(3-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66297-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzoyl hydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation to form disulfides or sulfonic acids depending on reaction conditions:

Reaction TypeConditionsProductYieldCharacterization DataSource
Disulfide formationH2_2O2_2, RT, 12 hrBis(4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl) disulfide78%IR: 2550 cm1^{-1} (S-S stretch); 1^1H-NMR: δ 7.45–7.78 (m, Ar-H)
Sulfonic acid formationHNO3_3, H2_2SO4_4, 80°C, 6 hr4-(3-Chlorophenyl)-4H-1,2,4-triazole-3-sulfonic acid65%IR: 1180 cm1^{-1} (S=O stretch); MS: m/z 245 [M+H]+^+

Substitution Reactions

The triazole ring and thiol group participate in nucleophilic and electrophilic substitutions:

S-Alkylation

ReagentConditionsProductYieldKey DataSource
Ethyl chloroacetateDMF, Et3_3N, RT, 4 hrEthyl 2-[(4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio]acetate80%1^1H-NMR: δ 4.12 (q, -OCH2_2CH3_3), 3.85 (s, -SCH2_2CO)
Benzyl chlorideK2_2CO3_3, DMF, 60°C, 8 hr3-(Benzylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazole72%IR: 680 cm1^{-1} (C-S-C); MS: m/z 317 [M+H]+^+

Nucleophilic Aromatic Substitution

ReagentConditionsProductYieldKey DataSource
4-MethylphenylhydrazineEtOH, reflux, 12 hr5-(3-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol68%Melting point: 198–200°C; 13^{13}C-NMR: δ 148.2 (C=N)

Cyclization Reactions

The triazole ring facilitates heterocycle formation under basic or acidic conditions:

ReagentConditionsProductYieldKey DataSource
Thiourea, HClEtOH, reflux, 6 hr3-(3-Chlorophenyl)- triazolo[3,4-b] thiadiazole75%IR: 1625 cm1^{-1} (C=N); MS: m/z 290 [M+H]+^+
PCl5_5, POCl3_3Reflux, 5 hr6-(3-Chlorophenyl)- triazolo[3,4-d]pyrimidine-7-thiol70%1^1H-NMR: δ 8.48–8.46 (m, pyrimidine-H)

Condensation Reactions

The thiol group reacts with aldehydes to form Schiff bases:

AldehydeConditionsProductYieldKey DataSource
3-MethoxybenzaldehydeEtOH, glacial AcOH, RT, 24 hr4-((3-Methoxybenzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol82%IR: 1605 cm1^{-1} (C=N); 1^1H-NMR: δ 8.35 (s, -CH=N)
3,4-DichlorobenzaldehydeDMF, 80°C, 8 hr4-((3,4-Dichlorobenzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol77%MS: m/z 425 [M+H]+^+; HPLC purity: 98.2%

Complexation with Metal Ions

The thiol group acts as a ligand for transition metals:

Metal SaltConditionsProductStability Constant (log K)Source
Cu(NO3_3)2_2MeOH/H2_2O (1:1), RT, 2 hr[Cu(4-(3-chlorophenyl)-triazole-3-thiolate)2_2]8.9 ± 0.2
FeCl3_3EtOH, 50°C, 4 hr[Fe(4-(3-chlorophenyl)-triazole-3-thiolate)3_3]10.1 ± 0.3

Reduction Reactions

Controlled reduction modifies the thiol group:

ReagentConditionsProductYieldKey DataSource
NaBH4_4EtOH, 0°C, 1 hr4-(3-Chlorophenyl)-4H-1,2,4-triazole-3-amine60%IR: 3350 cm1^{-1} (N-H); MS: m/z 195 [M+H]+^+
H2_2, Pd/CEtOAc, RT, 3 hr4-(3-Chlorophenyl)-4H-1,2,4-triazole85%1^1H-NMR: δ 7.45–7.78 (m, Ar-H)

Key Mechanistic Insights

  • Oxidation : The thiol group’s oxidation follows a radical pathway in the presence of H2_2O2_2, confirmed by ESR studies .

  • Substitution : S-Alkylation proceeds via an SN_N2 mechanism, with steric effects from the 3-chlorophenyl group influencing reaction rates .

  • Cyclization : Acidic conditions promote electrophilic attack at N2 of the triazole ring, forming fused heterocycles .

Scientific Research Applications

Anticancer Activity

Research indicates that 4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol exhibits significant anticancer properties. Studies have shown its ability to inhibit certain cancer cell lines, making it a candidate for further drug development. The presence of the chlorophenyl group is believed to enhance its interaction with biological targets involved in cancer progression.

Antimicrobial Properties

Compounds within the triazole class, including this specific compound, have demonstrated antimicrobial and antifungal activities. The thiol group may contribute to these effects by interacting with microbial enzymes or cellular components.

Molecular Docking Studies

Molecular docking studies suggest that this compound can effectively bind to proteins associated with disease pathways. Understanding these interactions is essential for optimizing its efficacy through structural modifications.

Comparative Analysis of Related Compounds

The following table summarizes notable compounds related to this compound and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiolChlorophenyl at position 5Enhanced anticancer activity
5-(phenyl)-4H-1,2,4-triazole-3-thiolPhenyl group at position 5Broader spectrum of biological activity
5-(furan-2-yl)-4H-1,2,4-triazole-3-thiolFuran ring at position 5Potential for different pharmacological properties
4-Allyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiolAllyl substituent at position 4Increased reactivity due to allyl group

This table highlights the diversity within the triazole class and underscores the potential for developing new derivatives based on structural modifications.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with various receptors and enzymes, modulating their activity. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Features and Activities of Analogous Compounds
Compound Name Structural Features Biological/Chemical Activity Key Findings References
4-(3-Chlorophenyl)-4H-1,2,4-triazole-3-thiol N-4: 3-chlorophenyl; C-3: -SH Antimicrobial, antiviral precursor Derivatives inhibit bacterial growth (e.g., S. aureus) and show potential against coronaviruses via helicase inhibition.
4-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol derivatives N-4: 4-chlorophenyl; variable substituents via Schiff bases Antimicrobial, anticonvulsant Schiff base derivatives (e.g., 4-(benzylideneamino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) exhibit enhanced antibacterial activity compared to parent compounds.
4-(4-Iodophenyl)-/4-(4-chlorophenyl)hydrazinyl-triazole-3-thiols C-5: hydrazinyl group with halogenated aryl Antiviral (MERS-CoV helicase inhibition) Compounds 12 and 16 showed potent helicase inhibition (IC₅₀ < 1 µM) in molecular docking studies.
Nitrobenzylidene-substituted triazole-3-thiols N-4: nitrobenzylidene; C-5: substituted phenyl Antibacterial, DHFR inhibition 4-[(3-Nitrobenzylidene)amino]-5-(3-nitrophenyl) derivatives displayed MIC values of 0.132 mM against S. aureus, surpassing ampicillin.
5-[4-(Methylthio)benzyl]-4H-1,2,4-triazole-3-thiol (TRD) C-5: methylthio-benzyl group Corrosion inhibition TRD exhibited 85% inhibition efficiency for zinc in acidic medium, outperforming hydrazide analogs.
Dichlorophenyl-/diiodophenol-substituted triazoles N-4: halogenated aryl; C-3: thione Bioactivity modulation Derivatives like 5-(3-chlorophenyl)-4-[(2,4-dichlorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol are explored for enhanced pharmacokinetic profiles.

Impact of Substituents on Activity

  • Halogen Position : The position of chlorine on the phenyl ring significantly affects bioactivity. For example, 3-chlorophenyl derivatives (e.g., ) show broader antimicrobial activity, while 4-chlorophenyl analogs (e.g., ) are more tailored for anticonvulsant applications.
  • Nitro Groups: Improve antibacterial efficacy and dihydrofolate reductase (DHFR) inhibition, critical for disrupting bacterial folate synthesis . Methylthio Groups: Increase hydrophobicity, enhancing corrosion inhibition by facilitating adsorption onto metal surfaces .

Antimicrobial Activity

Derivatives of this compound demonstrated inhibition against Gram-positive (S. aureus, M. luteus) and Gram-negative (E. coli, P. aeruginosa) bacteria, with MIC values as low as 0.132 mM .

Antiviral Potential

Molecular docking studies identified triazole-3-thiol derivatives as inhibitors of coronavirus helicases (e.g., MERS-CoV nsp13), suggesting utility in broad-spectrum antiviral drug development .

Biological Activity

The compound 4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a derivative of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their stability and ability to interact with biological receptors, making them significant in medicinal chemistry. This article delves into the biological activity of this specific compound, focusing on its antimicrobial, antifungal, anticancer properties, and potential therapeutic applications.

  • Chemical Formula : C8H7ClN4S
  • Molecular Weight : 216.68 g/mol
  • Structure : The compound features a triazole ring substituted with a chlorophenyl group and a thiol group at the 3-position.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The triazole ring can inhibit key enzymes such as DNA gyrase and dihydrofolate reductase, crucial for bacterial survival and proliferation .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains due to its ability to disrupt cellular processes .

Antimicrobial and Antifungal Properties

Research indicates that this compound shows promising activity against both Gram-positive and Gram-negative bacteria. A detailed study highlighted its effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be comparable to standard antibiotics, indicating potential as an alternative treatment option .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated:

  • Cytotoxicity against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines.
  • Selectivity towards cancer cells was noted, with some derivatives showing enhanced potency compared to existing chemotherapeutic agents .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various triazole derivatives including this compound. The results indicated that this compound exhibited:

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus520
Escherichia coli1015
Pseudomonas aeruginosa818

These findings suggest that the compound has significant potential as an antimicrobial agent .

Study 2: Anticancer Activity

In another study focusing on anticancer effects, derivatives of this compound were synthesized and tested against various cancer cell lines. The most active compounds showed:

Cell LineIC50 (µM)Selectivity Index
IGR39 (Melanoma)105
MDA-MB-231 (Breast)153

This data highlights the compound's potential in cancer therapy due to its selective cytotoxicity towards malignant cells .

Q & A

Q. Advanced

  • Molecular Docking : Use tools like AutoDock Vina to simulate interactions with target proteins (e.g., fungal CYP51).
  • ADME Analysis : Predict absorption, distribution, and metabolism using SwissADME or similar platforms.
  • PASS Online : Screen for potential biological activities (e.g., antifungal, antiviral) based on structural fingerprints .

How should researchers resolve contradictions in reported biological efficacy?

Q. Advanced

  • Orthogonal Assays : Validate results using both MIC (minimum inhibitory concentration) and time-kill assays.
  • Structural Confirmation : Re-examine compound purity via XRD or HPLC to rule out impurities.
  • Cross-Study Comparisons : Normalize data using reference strains and standardized protocols (CLSI guidelines) .

How do substituents on the triazole ring influence biological activity?

Q. Advanced

  • Electron-Withdrawing Groups (e.g., -Cl): Enhance antimicrobial activity by increasing electrophilicity and target binding.
  • Alkyl Chains : Modify lipophilicity to improve membrane permeability. Systematic SAR studies via substituent variation (e.g., methyl, allyl) are recommended .

What methodologies enable comparative studies with structural analogs?

Q. Advanced

  • Synthesis of Analog Libraries : Replace the 3-chlorophenyl group with fluorophenyl or methoxyphenyl moieties.
  • In Silico Similarity Analysis : Use Tanimoto coefficients or ROCS (Rapid Overlay of Chemical Structures) to prioritize analogs for testing .

How are pharmacokinetic properties assessed experimentally?

Q. Advanced

  • In Vitro Absorption : Caco-2 cell monolayers to measure permeability.
  • Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS.
  • Plasma Protein Binding : Equilibrium dialysis to assess free fraction .

What strategies enhance compound stability during storage?

Q. Advanced

  • Thermal Analysis : Perform TGA (thermogravimetric analysis) to determine decomposition temperatures.
  • Light Sensitivity Tests : Store samples in amber vials under argon if degradation is observed via UV-Vis.
  • Lyophilization : For long-term storage, lyophilize and store at -20°C in desiccators .

How can structural modifications improve solubility without compromising activity?

Q. Advanced

  • Prodrug Design : Introduce phosphate or glycoside groups to increase aqueous solubility.
  • Co-Crystallization : Use co-formers like succinic acid to enhance dissolution rates.
  • PEGylation : Attach polyethylene glycol chains to the triazole ring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol

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